(S)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate
Overview
Description
(S)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals. This compound features a piperidine ring, a pyridine moiety, and a tert-butyl ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Introduction of the Pyridine Moiety: The pyridine moiety is introduced by reacting the piperidine derivative with pyridin-2-ylmethylamine under suitable conditions.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(S)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate: Similar structure but with the pyridine moiety at a different position.
(S)-tert-Butyl 3-[(pyridin-4-ylmethyl)amino]piperidine-1-carboxylate: Another positional isomer with the pyridine moiety at the 4-position.
Uniqueness
(S)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its isomers .
Properties
IUPAC Name |
tert-butyl (3S)-3-(pyridin-2-ylmethylamino)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-6-8-14(12-19)18-11-13-7-4-5-9-17-13/h4-5,7,9,14,18H,6,8,10-12H2,1-3H3/t14-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSLPXWROXDKQD-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NCC2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501121925 | |
Record name | 1-Piperidinecarboxylic acid, 3-[(2-pyridinylmethyl)amino]-, 1,1-dimethylethyl ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501121925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349702-31-3 | |
Record name | 1-Piperidinecarboxylic acid, 3-[(2-pyridinylmethyl)amino]-, 1,1-dimethylethyl ester, (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1349702-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-[(2-pyridinylmethyl)amino]-, 1,1-dimethylethyl ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501121925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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